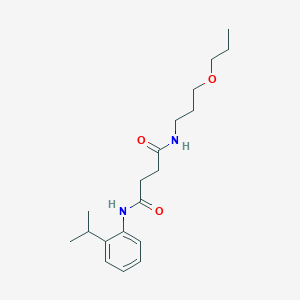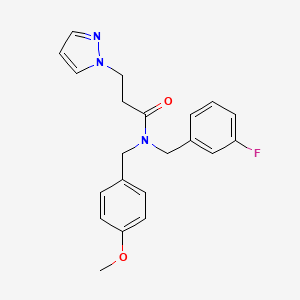
N-(2-isopropylphenyl)-N'-(3-propoxypropyl)succinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-isopropylphenyl)-N'-(3-propoxypropyl)succinamide, also known as AZD7325, is a compound that belongs to the class of benzodiazepines. It has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
The mechanism of action of N-(2-isopropylphenyl)-N'-(3-propoxypropyl)succinamide is similar to other benzodiazepines, which act on the gamma-aminobutyric acid (GABA) receptor. N-(2-isopropylphenyl)-N'-(3-propoxypropyl)succinamide binds to the alpha2 and alpha3 subunits of the GABA receptor, resulting in an increase in the activity of GABA, which is an inhibitory neurotransmitter. This leads to a decrease in neuronal excitability, resulting in the anxiolytic and anticonvulsant effects of N-(2-isopropylphenyl)-N'-(3-propoxypropyl)succinamide.
Biochemical and Physiological Effects:
N-(2-isopropylphenyl)-N'-(3-propoxypropyl)succinamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase GABAergic neurotransmission, resulting in a decrease in neuronal excitability. In addition, N-(2-isopropylphenyl)-N'-(3-propoxypropyl)succinamide has also been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2-isopropylphenyl)-N'-(3-propoxypropyl)succinamide is its high selectivity for the alpha2 and alpha3 subunits of the GABA receptor, which may result in fewer side effects compared to other benzodiazepines. However, one limitation of N-(2-isopropylphenyl)-N'-(3-propoxypropyl)succinamide is its short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several future directions for the research on N-(2-isopropylphenyl)-N'-(3-propoxypropyl)succinamide. One potential area of research is the investigation of its use in the treatment of post-traumatic stress disorder (PTSD). Another potential area of research is the investigation of its use in combination with other drugs for the treatment of anxiety and depression. Additionally, further research is needed to better understand the long-term safety and efficacy of N-(2-isopropylphenyl)-N'-(3-propoxypropyl)succinamide in clinical settings.
Conclusion:
In conclusion, N-(2-isopropylphenyl)-N'-(3-propoxypropyl)succinamide is a promising compound with potential therapeutic applications in various neurological disorders. Its high selectivity for the alpha2 and alpha3 subunits of the GABA receptor may result in fewer side effects compared to other benzodiazepines. However, further research is needed to better understand its long-term safety and efficacy in clinical settings.
Méthodes De Synthèse
The synthesis of N-(2-isopropylphenyl)-N'-(3-propoxypropyl)succinamide involves a series of chemical reactions that start with the reaction of 2-isopropylphenyl magnesium bromide with 3-bromo-1-chloropropane. The resulting product is then reacted with succinic anhydride to form the final compound. The synthesis process has been optimized to produce high yields of N-(2-isopropylphenyl)-N'-(3-propoxypropyl)succinamide with good purity.
Applications De Recherche Scientifique
N-(2-isopropylphenyl)-N'-(3-propoxypropyl)succinamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as anxiety, depression, and epilepsy. It has been shown to have anxiolytic, antidepressant, and anticonvulsant properties in preclinical studies. In addition, N-(2-isopropylphenyl)-N'-(3-propoxypropyl)succinamide has also been investigated for its potential use in the treatment of alcohol use disorder and insomnia.
Propriétés
IUPAC Name |
N'-(2-propan-2-ylphenyl)-N-(3-propoxypropyl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-4-13-24-14-7-12-20-18(22)10-11-19(23)21-17-9-6-5-8-16(17)15(2)3/h5-6,8-9,15H,4,7,10-14H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJGXVBCUJBYFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCCNC(=O)CCC(=O)NC1=CC=CC=C1C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-1-adamantyl-N'-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]malonamide](/img/structure/B5903928.png)

![3-(butyrylamino)-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B5903938.png)
![1-[3-(1H-pyrazol-1-ylmethyl)phenyl]-N-(pyridin-3-ylmethyl)-N-(3-thienylmethyl)methanamine](/img/structure/B5903946.png)
![N-(2-methoxybenzyl)-N-[4-(1H-pyrazol-1-yl)benzyl]cyclopropanamine](/img/structure/B5903947.png)
![1-(2-methyl-4-pyridinyl)-4-[4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]-1,4-diazepane bis(trifluoroacetate)](/img/structure/B5903952.png)
![N'-(3-ethylphenyl)-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]succinamide](/img/structure/B5903953.png)
![5-{2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile](/img/structure/B5903965.png)
![2-ethyl-1-{4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}pyrrolidine](/img/structure/B5903973.png)
![2-[3-(1-benzofuran-2-yl)-1H-pyrazol-1-yl]-N-(2-ethyl-2H-1,2,3-triazol-4-yl)acetamide](/img/structure/B5903976.png)
![N-methyl-2-({[2-(propylthio)pyrimidin-5-yl]methyl}amino)ethanesulfonamide](/img/structure/B5903983.png)
![N-[(1S)-3-methyl-1-({4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)butyl]acetamide](/img/structure/B5903999.png)
![3-azocan-1-yl-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B5904000.png)
![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-(propionylamino)benzamide](/img/structure/B5904004.png)